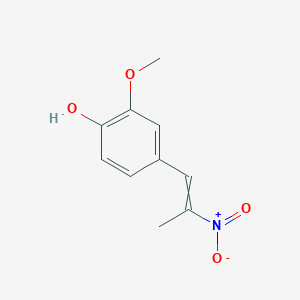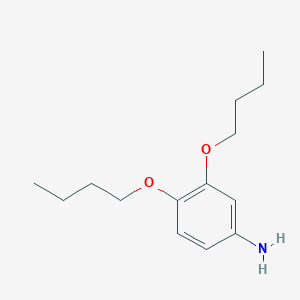
(R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a sulfonyl group attached to a bromothiophene moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated to yield 5-bromothiophene.
Sulfonylation: The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.
Pyrrolidine Formation: The sulfonylated bromothiophene is then reacted with a suitable amine to form the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the sulfonyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- ®-1-((5-fluorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- ®-1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it a unique and valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C8H12BrClN2O2S2 |
|---|---|
Peso molecular |
347.7 g/mol |
Nombre IUPAC |
(3R)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-4-3-6(10)5-11;/h1-2,6H,3-5,10H2;1H/t6-;/m1./s1 |
Clave InChI |
VRZDWCACAHJRJB-FYZOBXCZSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(S2)Br.Cl |
SMILES canónico |
C1CN(CC1N)S(=O)(=O)C2=CC=C(S2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)


![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)


![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)


